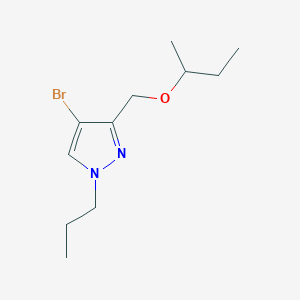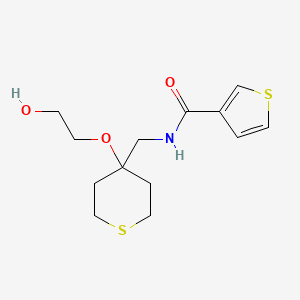![molecular formula C14H13FN2O3 B2569879 N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide CAS No. 898356-38-2](/img/structure/B2569879.png)
N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide, also known as FE-oxamide, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. FE-oxamide belongs to the class of oxamides, which are compounds that contain an amide group and an oxo group.
Scientific Research Applications
Chemosensor Applications
N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide and its derivatives have been explored for their potential as chemosensors. For example, a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group exhibited discriminative detection of Cd2+ and CN− ions. This chemosensor demonstrated significant potential for bio-imaging applications in live cells and zebrafish larvae, highlighting its relevance in environmental monitoring and biological imaging (Ravichandiran et al., 2020).
Enzymatic Polymerization
Research into furanic-aliphatic polyamides, which can serve as sustainable alternatives to polyphthalamides, has shown the effectiveness of N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide derivatives in this context. These compounds have been synthesized through enzymatic polymerization, demonstrating promising applications in the development of high-performance materials with commercial interest (Jiang et al., 2015).
Antimicrobial Properties
The antimicrobial properties of N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide derivatives have been investigated, with some studies reporting significant activity against clinically isolated drug-resistant bacteria. For instance, a study on N-(4-bromophenyl)furan-2-carboxamide derivatives highlighted their potent in vitro anti-bacterial activities against strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings suggest potential applications in the development of new antimicrobial agents (Siddiqa et al., 2022).
properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-5-1-2-6-12(11)17-14(19)13(18)16-8-7-10-4-3-9-20-10/h1-6,9H,7-8H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOMRAWNKBPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

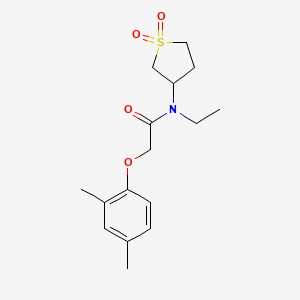
![Methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2569798.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2569799.png)

![(8-Tert-butyl-1-oxa-4-azaspiro[4.5]decane-3,3-diyl)dimethanol](/img/structure/B2569802.png)
triazin-2-yl)sulfanyl)acetate](/img/structure/B2569804.png)
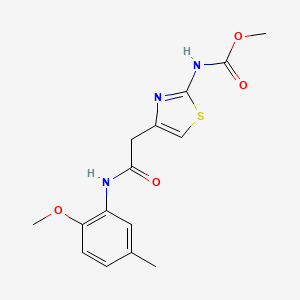

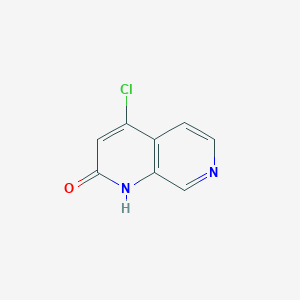
![7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2569811.png)
![tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate](/img/structure/B2569812.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2569815.png)
